![molecular formula C17H13FN2OS B3726139 5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3726139.png)
5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
Overview
Description
5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one, also known as FMAT, is a synthetic compound that has been widely used in scientific research. FMAT is a thiazole-based fluorescent probe that can selectively bind to serine hydrolases, which are enzymes that play important roles in various physiological and pathological processes.
Mechanism of Action
5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one binds to the active site of serine hydrolases, forming a covalent bond with the serine residue. This results in a conformational change in the enzyme, which leads to a change in its fluorescence properties. The fluorescence of 5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is quenched in the presence of serine hydrolases, allowing researchers to monitor the activity of these enzymes in real-time. 5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one has been shown to selectively label serine hydrolases over other classes of enzymes, making it a valuable tool for studying these enzymes in complex biological systems.
Biochemical and Physiological Effects:
5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one has been shown to have minimal effects on the biochemical and physiological properties of serine hydrolases. It does not inhibit the activity of these enzymes or interfere with their regulation. 5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to have minimal toxicity in living cells and tissues, making it a safe tool for studying serine hydrolases in vivo.
Advantages and Limitations for Lab Experiments
5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is a highly selective and sensitive probe that can selectively label serine hydrolases in living cells and tissues. It is also compatible with various imaging techniques, including fluorescence microscopy, flow cytometry, and in vivo imaging. However, 5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one also has some limitations. It requires a high concentration of probe to achieve optimal labeling, which can lead to non-specific binding and background fluorescence. It also has limited stability in aqueous solutions, which can affect its performance in some experiments.
Future Directions
There are several future directions for the use of 5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one in scientific research. One area of interest is the development of new analogs of 5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one that can selectively label other classes of enzymes. Another area of interest is the use of 5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one in drug discovery, where it can be used to identify new targets for drug development. Finally, 5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one can be used in the development of new therapies for diseases that are associated with dysregulated serine hydrolase activity. Overall, 5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a valuable tool for studying serine hydrolases in various biological systems, and its use is likely to continue to expand in the future.
Scientific Research Applications
5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one has been widely used as a tool for studying serine hydrolases in various biological systems. Serine hydrolases are involved in many physiological and pathological processes, including lipid metabolism, inflammation, and cancer. 5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one can selectively label serine hydrolases in living cells and tissues, allowing researchers to study their localization, activity, and regulation. 5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one has been used to identify new serine hydrolase targets, to study the role of serine hydrolases in various diseases, and to develop new therapies for these diseases.
properties
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11-6-8-13(9-7-11)19-17-20-16(21)15(22-17)10-12-4-2-3-5-14(12)18/h2-10H,1H3,(H,19,20,21)/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJOWHFXKRLSEQ-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CC=C3F)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CC=C3F)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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